4-Methoxyazobenzene

Vue d'ensemble

Description

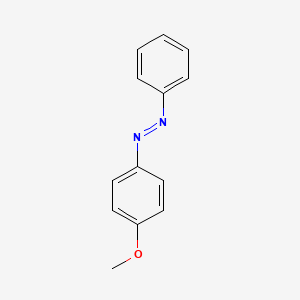

4-Methoxyazobenzene, also known as 4-Phenylazoanisole, is an organic compound with the molecular formula C13H12N2O. It is a derivative of azobenzene, characterized by the presence of a methoxy group (-OCH3) attached to one of the phenyl rings. This compound is known for its vibrant color and is used in various applications due to its photochemical properties.

Méthodes De Préparation

4-Methoxyazobenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 4-methoxyaniline followed by a coupling reaction with benzene. The reaction conditions typically include the use of hydrochloric acid and sodium nitrite for diazotization, followed by the addition of benzene in the presence of a base such as sodium hydroxide .

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity. The choice of solvents and reaction conditions can significantly impact the selectivity and efficiency of the synthesis .

Analyse Des Réactions Chimiques

4-Methoxyazobenzene undergoes various chemical reactions, including:

Reduction: It can be reduced to 4-methoxyaniline using reducing agents such as sodium borohydride or catalytic hydrogenation.

Oxidation: Oxidation of this compound can lead to the formation of 4-methoxybenzoic acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Photoswitching and Molecular Solar Thermal Energy Storage

One of the most notable applications of 4-methoxyazobenzene is in the realm of photoswitching . MOAB exhibits efficient solid-state photoswitching properties when integrated into metal-organic frameworks (MOFs). For instance, when occluded in a MOF structure (Zn2(BDC)2(DABCO)), MOAB can achieve nearly 100% conversion to its metastable Z-isomer upon irradiation with UV light (365 nm). This property is critical for molecular solar thermal energy storage (MOST) applications, where the energy density can reach up to 101 J g .

Table 1: Properties of this compound in Solid-State Applications

| Property | Value |

|---|---|

| Isomerization Efficiency | ~100% Z-isomer conversion |

| Energy Density | 101 J g |

| Half-life of Z-isomer | 6 days at ambient temperature |

Photochemical Phase Change Materials

MOAB is also utilized in the development of photochemical phase change materials . These materials can store latent heat at or below ambient temperatures, allowing for heat release upon exposure to light or heat stimuli. Crystalline mixtures of azobenzene and MOAB have been shown to function effectively in this capacity, with working temperatures ranging from -58 °C to above ambient conditions .

Catalysis with Gold Nanoparticles

Recent studies have demonstrated that gold nanoparticles (AuNPs) can significantly enhance the cis-trans isomerization rate of MOAB. This catalytic effect results in a rate constant that is approximately one thousand times higher than that observed without AuNPs. The reaction mechanism involves the interaction between the azo compound and the metal surface, which facilitates electron transfer and accelerates the isomerization process .

Table 2: Kinetic Rates of Cis-Trans Isomerization

| Medium | Rate Constant (k_obs) |

|---|---|

| Aqueous solution without AuNPs | |

| Aqueous solution with AuNPs |

Liquid Crystal Polymer Brushes

This compound has been incorporated into liquid crystalline polymer brushes, such as poly(6-(4-methoxy-azobenzene-4'-oxy)hexyl methacrylate). These materials exhibit unique anchoring behaviors that are essential for developing advanced liquid crystal devices . The incorporation of MOAB enhances the alignment and stability of liquid crystals under varying conditions.

Mécanisme D'action

The primary mechanism of action of 4-Methoxyazobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. Upon exposure to light, the compound absorbs photons, leading to a change in the configuration around the azo bond (N=N). This photoisomerization alters the compound’s physical and chemical properties, making it useful in various applications such as molecular switches and sensors .

Comparaison Avec Des Composés Similaires

4-Methoxyazobenzene is similar to other azobenzene derivatives, such as azobenzene and 4-hydroxyazobenzene. the presence of the methoxy group in this compound imparts unique properties, such as increased solubility in organic solvents and distinct photochemical behavior. This makes it particularly useful in applications where specific solubility and photochemical properties are required .

Similar compounds include:

Azobenzene: The parent compound with no substituents on the phenyl rings.

4-Hydroxyazobenzene: A derivative with a hydroxyl group (-OH) instead of a methoxy group.

4-Phenylazophenol: Another derivative with a phenyl group attached to the azo bond

Activité Biologique

4-Methoxyazobenzene (MOAB) is a well-studied compound known for its unique photochemical properties and biological activities. As a derivative of azobenzene, it exhibits significant potential in various applications, including photopharmacology, catalysis, and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 229.29 g/mol

- CAS Number : 100-99-2

The presence of the methoxy group enhances its reactivity and solubility, making it an interesting candidate for various biological applications.

Photochemical Behavior

This compound undergoes reversible cis-trans isomerization upon exposure to UV light. This property is critical in applications where light control is necessary, such as in targeted drug delivery systems. The isomerization process can be summarized as follows:

- Trans to Cis Conversion : Occurs under UV irradiation.

- Cis to Trans Conversion : Spontaneously occurs in the dark due to the lower stability of the cis isomer.

This mechanism allows MOAB to act as a photoswitch, controlling biological activity through light exposure .

Antiproliferative Effects

Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. A study evaluated its efficacy against different cancer types, revealing that MOAB derivatives showed significant cytotoxicity, particularly in breast and lung cancer cells. The findings indicated that the methoxy group enhances the compound's ability to inhibit cell growth compared to unsubstituted azobenzenes .

Study 1: Catalytic Activity with Gold Nanoparticles

A recent study investigated the catalytic activity of this compound in the presence of gold nanoparticles (AuNPs). The results indicated that the thermal cis-trans isomerization rate of MOAB was significantly enhanced when catalyzed by AuNPs. The observed rate constants (k_obs) were approximately 1,000 times higher than those without catalysts, demonstrating the potential for MOAB in catalytic applications .

| Condition | k_obs (s) |

|---|---|

| Without AuNPs | |

| With AuNPs |

This enhancement is attributed to the proximity between the azobenzene molecule and the metal surface, which facilitates electron transfer during the reaction.

Study 2: Photopharmacology Applications

In a pioneering study on photopharmacology, researchers modified proteins with azobenzene derivatives to control their biological activity using light. The incorporation of this compound allowed for precise control over protein functions, leading to advancements in targeted therapies for cancer treatments. This approach highlights the versatility of MOAB in modulating biological systems through light .

Summary of Key Studies

- Antiproliferative Activity : MOAB derivatives showed significant cytotoxic effects on cancer cell lines, with enhanced activity due to the methoxy substitution.

- Catalytic Enhancement : The presence of gold nanoparticles dramatically increased the rate of thermal cis-trans isomerization of MOAB, suggesting its utility in catalytic processes.

- Photopharmacological Applications : The ability to control protein activity with light via azobenzene modifications presents new avenues for therapeutic interventions.

Propriétés

IUPAC Name |

(4-methoxyphenyl)-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-16-13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCRPKOHRIXSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870967 | |

| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-60-3, 21650-49-7 | |

| Record name | 4-Methoxyazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, (4-methoxyphenyl)phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-methoxyazobenzene?

A1: this compound has the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers commonly characterize this compound using techniques like infrared (IR) spectroscopy and 1H nuclear magnetic resonance (1H NMR) spectroscopy. [, , , ]

Q3: Is this compound compatible with polymer systems?

A3: Yes, this compound is frequently incorporated into various polymer systems, particularly polymethacrylates, to create photoresponsive materials. [, , , , , , , , ]

Q4: How does the length of the spacer group between this compound and a polymer backbone influence its properties?

A4: Studies reveal that the spacer length significantly influences the photoinduced reorientation direction, thermal properties, and phase behavior of the resulting polymers. [, , , , ]

Q5: Can this compound be used in liquid crystal systems?

A5: Absolutely. This compound is often incorporated into liquid crystal systems to impart photoresponsive properties, enabling light-induced phase transitions and birefringence control. [, , , , , ]

Q6: How does the concentration of this compound affect its behavior in polymer and liquid crystal systems?

A6: The concentration of this compound significantly influences the phase behavior, photoinduced orientation, and optical properties of both polymer and liquid crystal systems. [, , , ]

Q7: What is the primary photochemical reaction exhibited by this compound?

A7: this compound undergoes trans-cis isomerization upon irradiation with ultraviolet (UV) light and reverts to the trans form thermally or upon irradiation with visible light. [, , , , , , ]

Q8: How does the wavelength of light affect the photoisomerization of this compound?

A8: The wavelength of light significantly affects the photoisomerization and subsequent molecular reorientation of this compound, with different wavelengths leading to varying degrees of in-plane and out-of-plane orientation. []

Q9: Can the photoisomerization of this compound trigger phase transitions in liquid crystals?

A9: Yes, the trans-cis isomerization of this compound can induce isothermal phase transitions in liquid crystals, transitioning from nematic to isotropic phases and vice versa. [, , , ]

Q10: What are the potential applications of this compound-containing materials in optical technology?

A10: this compound-containing materials hold potential for applications such as optical image storage, holographic recording, birefringent control, optical switching, and the development of light-controllable long-period fiber gratings. [, , , , , , ]

Q11: Can you describe the mechanism of photoinduced orientation in this compound-containing polymer films?

A11: The mechanism involves axis-selective photoreaction of the trans or cis isomers, followed by thermal amplification of the photoinduced anisotropy, leading to in-plane or out-of-plane molecular reorientation. [, , ]

Q12: How does the photoinduced orientation of this compound influence the properties of materials?

A12: Photoinduced orientation can significantly alter the optical, mechanical, and surface properties of materials, leading to applications in areas like birefringent films, alignment layers, and patterned surfaces. [, , ]

Q13: What is the significance of thermally enhanced photoinduced reorientation in this compound-containing materials?

A13: This process allows for the amplification of photoinduced anisotropy, leading to higher order parameters and more pronounced changes in material properties. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.